3,5-Dimethylhexan-3-ol;4-nitrobenzoic acid
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Overview
Description
3,5-Dimethylhexan-3-ol and 4-nitrobenzoic acid are two distinct organic compounds. 3,5-Dimethylhexan-3-ol is an alcohol with the molecular formula C8H18O, while 4-nitrobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H5NO4. These compounds are used in various chemical reactions and have applications in different fields such as organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
3,5-Dimethylhexan-3-ol
3,5-Dimethylhexan-3-ol can be synthesized through the reduction of 3,5-dimethylhexan-3-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
4-Nitrobenzoic Acid
4-Nitrobenzoic acid is commonly prepared through the nitration of methylbenzoic acid followed by oxidation. The nitration process involves treating methylbenzoic acid with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the para position. The resulting 4-nitromethylbenzoic acid is then oxidized using chromic acid (H2CrO4) to yield 4-nitrobenzoic acid .
Chemical Reactions Analysis
3,5-Dimethylhexan-3-ol
Oxidation: 3,5-Dimethylhexan-3-ol can be oxidized to 3,5-dimethylhexan-3-one using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
4-Nitrobenzoic Acid
Reduction: 4-Nitrobenzoic acid can undergo reduction to form 4-aminobenzoic acid using reducing agents like iron powder and hydrochloric acid (HCl) or catalytic hydrogenation.
Esterification: The carboxyl group in 4-nitrobenzoic acid can react with alcohols in the presence of acid catalysts to form esters, such as methyl 4-nitrobenzoate.
Scientific Research Applications
3,5-Dimethylhexan-3-ol and 4-nitrobenzoic acid have various applications in scientific research:
Organic Synthesis: Both compounds are used as intermediates in the synthesis of more complex organic molecules.
Pharmaceuticals: 4-Nitrobenzoic acid is used in the synthesis of pharmaceutical compounds and as a precursor for the production of drugs.
Agrochemicals: 4-Nitrobenzoic acid is also used in the production of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action for these compounds depends on their specific chemical properties:
3,5-Dimethylhexan-3-ol: As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in various chemical reactions.
4-Nitrobenzoic Acid: The nitro group in 4-nitrobenzoic acid is an electron-withdrawing group, making the compound more acidic and reactive in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Properties
CAS No. |
61355-33-7 |
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Molecular Formula |
C15H23NO5 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
3,5-dimethylhexan-3-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C8H18O.C7H5NO4/c1-5-8(4,9)6-7(2)3;9-7(10)5-1-3-6(4-2-5)8(11)12/h7,9H,5-6H2,1-4H3;1-4H,(H,9,10) |
InChI Key |
IPJIJWSXBDKGPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(C)C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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